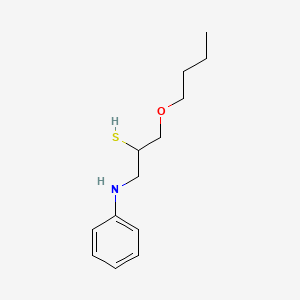
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a synthetic compound that features a unique structure combining a hexadecyl chain with a 1,2-dithiolan-3-yl pentanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of 5-(1,2-dithiolan-3-yl)pentanoic acid with hexadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to interact with biological molecules through its thiol groups. These interactions can modulate various biochemical pathways, including antioxidant defense mechanisms and enzyme activities. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can be compared to other compounds with similar structures, such as:
Alpha-lipoic acid: Known for its antioxidant properties and used in the treatment of various diseases.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar biological activities.
Thioctic acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Propriétés
Numéro CAS |
80224-26-6 |
|---|---|
Formule moléculaire |
C24H46O2S2 |
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
hexadecyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C24H46O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-26-24(25)19-16-15-18-23-20-22-27-28-23/h23H,2-22H2,1H3 |
Clé InChI |
CFDZVBXNTXGBDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
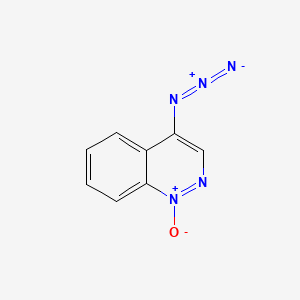

![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)

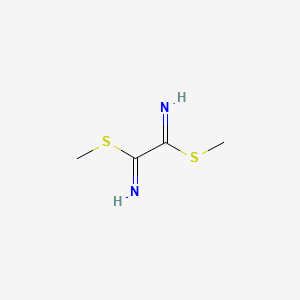
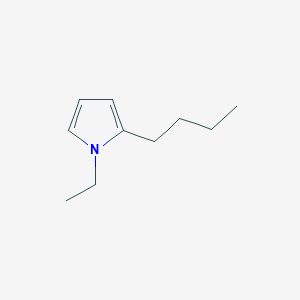
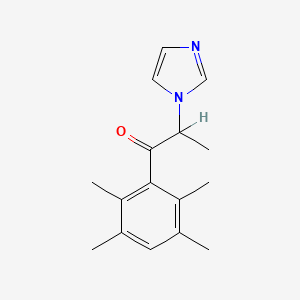



![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
